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molecular formula C9H12N2O3 B1488210 5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide CAS No. 1341817-58-0

5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide

Cat. No. B1488210
M. Wt: 196.2 g/mol
InChI Key: UYDZTZDEIHUMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785436B2

Procedure details

In a manner analogous to that described in Example 1 d), the condensation of 5-cyclopropyl-isoxazole-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride by N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride yielded the title compound (96% yield) as a pale yellow oil. MS (ISP): m/z=197.2 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]([OH:11])=O)[CH:5]=2)[CH2:3][CH2:2]1.Cl.[CH3:13][NH:14][O:15][CH3:16].Cl.CN(C)CCCN=C=NCC>>[CH3:16][O:15][N:14]([CH3:13])[C:9]([C:6]1[CH:5]=[C:4]([CH:1]2[CH2:2][CH2:3]2)[O:8][N:7]=1)=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=CC(=NO1)C(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in Example 1 d
Duration
1 d

Outcomes

Product
Name
Type
product
Smiles
CON(C(=O)C1=NOC(=C1)C1CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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